molecular formula C18H15N3OS B2848830 6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1705923-64-3

6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2848830
CAS No.: 1705923-64-3
M. Wt: 321.4
InChI Key: JXXQOQGULQINOM-UHFFFAOYSA-N
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Description

6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that features a unique combination of pyrido[4,3-d]pyrimidine and thiophene moieties

Mechanism of Action

Target of Action

The primary target of the compound 6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, also known as (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone, is the cannabinoid receptor . The cannabinoid receptors are a class of cell membrane receptors under the G protein-coupled receptor superfamily. They play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The compound interacts with its target, the cannabinoid receptor, by binding to it. This binding event triggers a series of biochemical reactions within the cell, leading to changes in the cell’s function or state . The exact nature of these changes depends on the specific type of cannabinoid receptor that the compound binds to, as well as the cell type in which the receptor is expressed.

Biochemical Pathways

Upon binding to the cannabinoid receptor, the compound affects several biochemical pathways. These pathways are involved in a wide range of physiological processes, including inflammation, pain sensation, mood regulation, and memory . The downstream effects of these pathways can vary widely, depending on the specific context within the organism.

Result of Action

The compound’s action at the cellular level leads to a variety of molecular and cellular effects. For instance, it has been reported to exhibit substantial antiviral activity . Additionally, some derivatives of the compound have shown significant cytotoxicity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the thiophene and phenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine apart is its unique combination of pyrido[4,3-d]pyrimidine and thiophene moieties. This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-18(21-7-5-17-16(10-21)9-19-12-20-17)14-3-1-13(2-4-14)15-6-8-23-11-15/h1-4,6,8-9,11-12H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXQOQGULQINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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